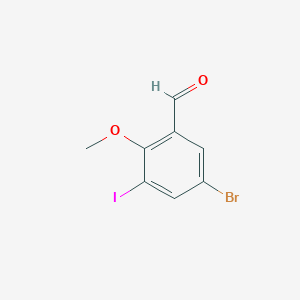

5-Bromo-3-iodo-2-methoxybenzaldehyde

Overview

Description

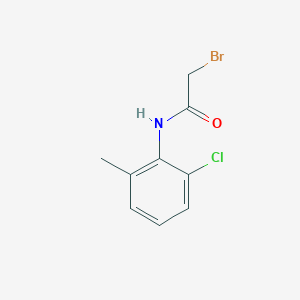

5-Bromo-3-iodo-2-methoxybenzaldehyde is a halogenated aromatic aldehyde with potential applications in various chemical syntheses. While the provided papers do not directly discuss this compound, they offer insights into similar halogenated benzaldehydes, which can help infer the properties and reactivity of 5-Bromo-3-iodo-2-methoxybenzaldehyde.

Synthesis Analysis

The synthesis of halogenated benzaldehydes can be complex, involving multiple steps and various reagents. For instance, the synthesis of substituted 2-bromobenzaldehydes from benzaldehydes involves a palladium-catalyzed ortho-bromination, with O-methyloxime serving as a directing group . This method could potentially be adapted for the synthesis of 5-Bromo-3-iodo-2-methoxybenzaldehyde by choosing appropriate starting materials and directing groups.

Molecular Structure Analysis

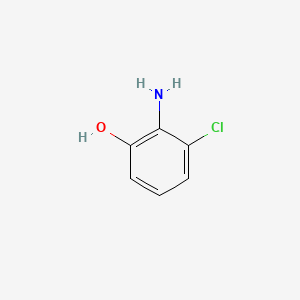

The molecular structure of halogenated benzaldehydes is characterized by the presence of halogen atoms, which can significantly influence the electronic properties of the molecule. For example, the Br atom in 2-bromo-5-hydroxybenzaldehyde deviates from the plane of the benzene ring, affecting the molecule's overall geometry . Similar deviations and electronic effects are likely in 5-Bromo-3-iodo-2-methoxybenzaldehyde due to the presence of bromine and iodine atoms.

Chemical Reactions Analysis

Halogenated benzaldehydes can undergo various chemical reactions, including further halogenation, as seen in the unforeseen formation of 2-bromo-3-hydroxybenzaldehyde by bromination of 3-hydroxybenzaldehyde . The reactivity of 5-Bromo-3-iodo-2-methoxybenzaldehyde would be influenced by the electron-withdrawing effects of the halogens and the electron-donating effect of the methoxy group, potentially leading to unique reactivity patterns.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzaldehydes can be deduced from spectroscopic studies and computational analyses. For instance, the spectroscopic (FT-IR and FT-Raman) properties of 5-bromo-2-methoxybenzaldehyde have been studied using density functional theory (DFT), revealing information about the molecule's stability, electronic properties, and thermodynamic functions . Similar studies could provide insights into the properties of 5-Bromo-3-iodo-2-methoxybenzaldehyde, including its behavior in different solvents and its reactivity profile.

Scientific Research Applications

Synthesis and Antioxidant Activity

Research on halogenated vanillin derivatives, including bromo and methoxy substituted benzaldehydes, has highlighted their synthesis and evaluation for antioxidant activities. For instance, a study by Rijal, Haryadi, and Anwar (2022) synthesized derivatives from halogenated vanillin and tested their antioxidant properties. The process involved halogenation and Claisen-Schmidt condensation, showcasing the derivatives' potential as antioxidants with measurable IC50 values against DPPH radicals (Rijal, Haryadi, & Anwar, 2022).

Spectroscopic Studies

Another study focused on the spectroscopic properties of 5-bromo-2-methoxybenzaldehyde, analyzing its FT-IR and FT-Raman spectra, electronic properties, and chemical reactivity. This comprehensive study utilized DFT calculations to understand the molecular structure and behavior, providing a foundation for predicting the properties of related compounds like 5-Bromo-3-iodo-2-methoxybenzaldehyde (Balachandran, Santhi, & Karpagam, 2013).

Telescoping Process in Synthesis

In drug discovery, the efficiency of synthesizing key intermediates is crucial. Nishimura and Saitoh (2016) improved the synthesis of a compound related to 5-Bromo-3-iodo-2-methoxybenzaldehyde by reducing the number of isolation processes. This telescoping process not only increased yield but also maintained purity, emphasizing the importance of synthesis efficiency in pharmaceutical research (Nishimura & Saitoh, 2016).

Crystal Structure Analysis

The study of crystal structures provides insights into the molecular interactions and stability of compounds. A paper by Chumakov et al. (2014) on the crystal structures of related benzaldehyde derivatives reveals how different substituents influence molecular conformation and assembly, contributing to our understanding of how 5-Bromo-3-iodo-2-methoxybenzaldehyde might behave under similar conditions (Chumakov et al., 2014).

Spectrophotometric Determinations

The application of bromo and methoxy substituted benzaldehydes extends into analytical chemistry, where they serve as reagents for the spectrophotometric determination of metals. Devireddy, Saritha, and Reddy (2014) developed a method using a structurally similar compound for copper determination, showcasing the potential of such compounds in analytical applications (Devireddy, Saritha, & Reddy, 2014).

Safety and Hazards

properties

IUPAC Name |

5-bromo-3-iodo-2-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrIO2/c1-12-8-5(4-11)2-6(9)3-7(8)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWCUASQBQQZNIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1I)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901290756 | |

| Record name | 5-Bromo-3-iodo-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901290756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3-iodo-2-methoxybenzaldehyde | |

CAS RN |

832674-07-4 | |

| Record name | 5-Bromo-3-iodo-2-methoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=832674-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-3-iodo-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901290756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.